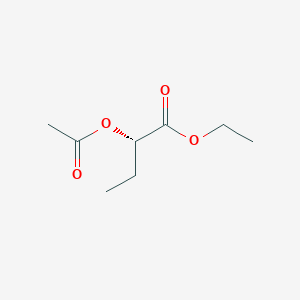
Ethyl (2S)-2-(acetyloxy)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2S)-2-(acetyloxy)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, an acetyloxy group, and a butanoate backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-(acetyloxy)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction involves heating the carboxylic acid and alcohol to form the ester and water . For instance, the esterification of butanoic acid with ethanol in the presence of sulfuric acid can yield ethyl butanoate.
Industrial Production Methods: In industrial settings, the production of esters like this compound often employs continuous flow microreactor systems. These systems enhance efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired ester.
Chemical Reactions Analysis
Types of Reactions: Ethyl (2S)-2-(acetyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products:
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in esters with different functional groups.
Scientific Research Applications
Ethyl (2S)-2-(acetyloxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(acetyloxy)butanoate involves its interaction with molecular targets through nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reaction pathway is crucial in many biochemical and synthetic processes .
Comparison with Similar Compounds
Ethyl acetate: A simple ester with similar applications in the flavor and fragrance industry.
Butyl acetate: Another ester used in organic synthesis and as a solvent.
Methyl butanoate: Shares a similar structure but with a methyl group instead of an ethyl group.
Uniqueness: Ethyl (2S)-2-(acetyloxy)butanoate stands out due to its specific stereochemistry and the presence of the acetyloxy group, which imparts unique reactivity and properties compared to other esters .
Properties
CAS No. |
88241-56-9 |
|---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
ethyl (2S)-2-acetyloxybutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(12-6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/t7-/m0/s1 |
InChI Key |
QMAYRYVZUNWYDW-ZETCQYMHSA-N |
Isomeric SMILES |
CC[C@@H](C(=O)OCC)OC(=O)C |
Canonical SMILES |
CCC(C(=O)OCC)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















